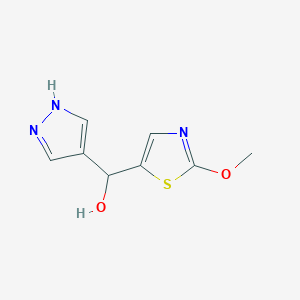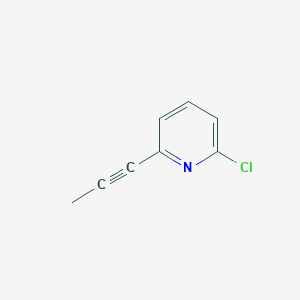![molecular formula C8H15NO B13058226 5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)
5-Methyl-7-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the ring system makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves several steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction typically involves the use of a base to deprotonate the starting material, followed by cyclization to form the spiro compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
5-Methyl-7-oxa-2-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds.
Scientific Research Applications
5-Methyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and other interactions that can modulate the compound’s effects .
Comparison with Similar Compounds
5-Methyl-7-oxa-2-azaspiro[3.5]nonane can be compared with other similar spirocyclic compounds, such as:
2-Oxa-7-azaspiro[3.5]nonane: This compound lacks the methyl group at the 5-position, which can influence its reactivity and applications.
7-Oxa-2-azaspiro[3.5]nonane: Similar in structure but with different positioning of the oxygen and nitrogen atoms, leading to variations in chemical behavior and uses.
The uniqueness of 5-Methyl-7-oxa-2-azaspiro[3
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
RVCZOTOVCFEDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


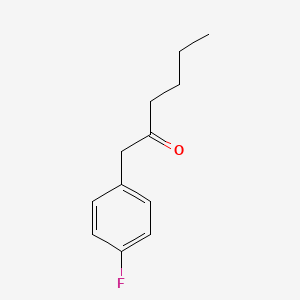
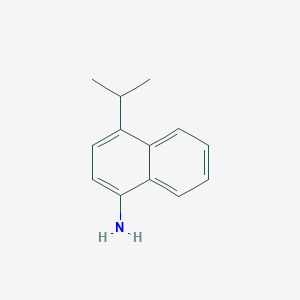
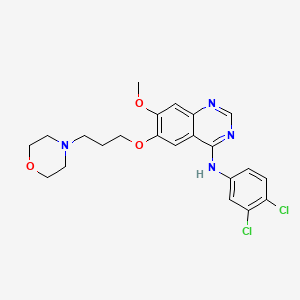
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)
![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)
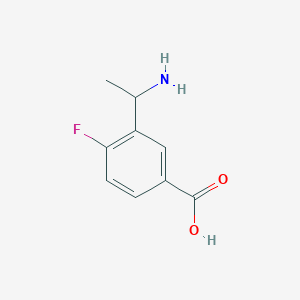
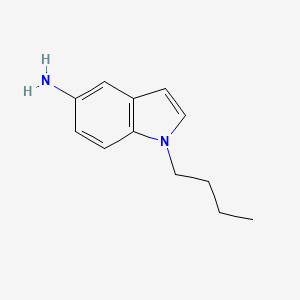
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)

![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
